1-methoxy-N-methyl-2-nitroethenamine
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Overview
Description
1-Methoxy-N-methyl-2-nitroethenamine is an organic compound with the molecular formula C4H8N2O3 It is characterized by the presence of a methoxy group, a nitro group, and a methylamine group attached to an ethene backbone
Preparation Methods
The synthesis of 1-methoxy-N-methyl-2-nitroethenamine can be achieved through several routes. One common method involves the reaction of nitromethane with carbon disulfide in the presence of potassium hydroxide (KOH) in ethanol solvent . Another approach includes the reaction of ammonium sulfate with sodium nitrate to produce an intermediate nitrite, which is then reacted with ethanolamine to yield the desired compound . These methods highlight the versatility and accessibility of synthesizing this compound.
Chemical Reactions Analysis
1-Methoxy-N-methyl-2-nitroethenamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methoxy-N-methyl-2-nitroethenamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound’s derivatives have shown potential as antibacterial and antitumor agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methoxy-N-methyl-2-nitroethenamine involves its interaction with various molecular targets. The nitro group acts as an electron-withdrawing group, making the ethene backbone a good Michael acceptor. This allows the compound to participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The methoxy and methylamine groups further modulate the compound’s reactivity and interaction with biological targets .
Comparison with Similar Compounds
1-Methoxy-N-methyl-2-nitroethenamine can be compared with other similar compounds such as:
N-Methyl-1-(methylthio)-2-nitroethenamine: This compound has a similar structure but contains a methylthio group instead of a methoxy group.
1-Dimethylamino-2-nitroethylene: This compound features a dimethylamino group instead of a methoxy and methylamine group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C4H8N2O3 |
---|---|
Molecular Weight |
132.12 g/mol |
IUPAC Name |
1-methoxy-N-methyl-2-nitroethenamine |
InChI |
InChI=1S/C4H8N2O3/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3 |
InChI Key |
ISROKTUWQRVBQO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=C[N+](=O)[O-])OC |
Origin of Product |
United States |
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